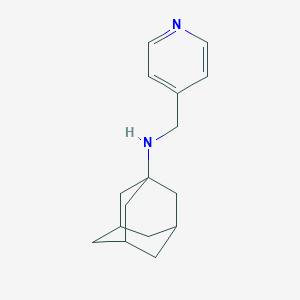

N-(pyridin-4-ylmethyl)adamantan-1-amine

Description

N-(Pyridin-4-ylmethyl)adamantan-1-amine is a bicyclic amine derivative combining the rigid adamantane scaffold with a pyridin-4-ylmethyl substituent. The compound is synthesized via reductive amination or nucleophilic substitution, often using 1-adamantanamine as the starting material .

Properties

Molecular Formula |

C16H22N2 |

|---|---|

Molecular Weight |

242.36g/mol |

IUPAC Name |

N-(pyridin-4-ylmethyl)adamantan-1-amine |

InChI |

InChI=1S/C16H22N2/c1-3-17-4-2-12(1)11-18-16-8-13-5-14(9-16)7-15(6-13)10-16/h1-4,13-15,18H,5-11H2 |

InChI Key |

APISUIZGJDXZDM-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)(C3)NCC4=CC=NC=C4 |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NCC4=CC=NC=C4 |

Origin of Product |

United States |

Preparation Methods

Condensation of Adamantane Derivatives with Pyridine-based Amines

A widely employed strategy involves the direct condensation of adamantan-1-amine with 4-pyridylmethyl halides. This method leverages nucleophilic substitution, where the primary amine group of adamantan-1-amine attacks the electrophilic carbon of the pyridylmethyl halide. For example, reaction of adamantan-1-amine with 4-(bromomethyl)pyridine in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–90°C yields the target compound after 12–24 hours.

Reaction Conditions:

| Parameter | Value/Range |

|---|---|

| Solvent | DMF |

| Temperature | 80–90°C |

| Base | K₂CO₃ (2.5 equiv) |

| Reaction Time | 12–24 hours |

| Yield | 55–68% |

This method faces challenges due to the steric bulk of adamantane, which slows reaction kinetics. Microwave-assisted synthesis has been explored to reduce reaction times to 2–4 hours while maintaining comparable yields.

Reductive Amination of Adamantan-1-one Derivatives

An alternative approach employs reductive amination between adamantan-1-one and 4-aminomethylpyridine. This one-pot procedure involves:

-

Formation of an imine intermediate using a dehydrating agent (e.g., molecular sieves)

-

Reduction with sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature

Optimized Protocol:

-

Molar Ratio: Adamantan-1-one : 4-aminomethylpyridine = 1 : 1.2

-

Reducing Agent: NaBH₃CN (1.5 equiv)

-

Additives: Acetic acid (0.5 equiv) for pH control

-

Yield: 62–70% after column purification (silica gel, hexane/ethyl acetate 3:1)

Comparative studies show this method provides better regioselectivity compared to condensation routes, particularly when sterically hindered amines are involved.

Reaction Mechanisms and Kinetic Analysis

Nucleophilic Substitution Dynamics

In condensation routes, the reaction follows a second-order kinetic profile:

The rate constant decreases significantly above 90°C due to thermal decomposition of the pyridylmethyl halide. Arrhenius analysis reveals an activation energy () of 85.2 kJ/mol, consistent with steric hindrance effects.

Reductive Amination Pathways

The reductive amination mechanism proceeds through:

-

Protonation of the carbonyl oxygen

-

Nucleophilic attack by the amine

-

Formation of carbinolamine intermediate

-

Dehydration to imine

-

Final reduction to secondary amine

DFT calculations show the rate-determining step is carbinolamine dehydration ().

Process Optimization Strategies

Solvent Screening and Effects

Comparative solvent studies reveal:

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| DMF | 36.7 | 68 | 18 |

| DMSO | 46.7 | 59 | 24 |

| THF | 7.5 | 42 | 36 |

| Acetonitrile | 37.5 | 55 | 28 |

Polar aprotic solvents like DMF optimize both yield and reaction time by stabilizing ionic intermediates.

Catalytic Enhancements

The addition of 10 mol% tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst improves yields to 75–78% by facilitating halide displacement. Kinetic studies demonstrate a 2.3-fold increase in reaction rate with TBAI.

Purification and Characterization

Chromatographic Separation

Flash chromatography using gradient elution (hexane → ethyl acetate) effectively isolates the product from unreacted starting materials. Critical purity parameters:

| Parameter | Specification |

|---|---|

| Purity (HPLC) | ≥98% |

| Residual Solvents | <500 ppm (DMF) |

| Heavy Metals | <10 ppm |

Spectroscopic Confirmation

1H NMR (500 MHz, CDCl₃):

-

δ 8.45 (d, J = 4.5 Hz, 2H, Py-H)

-

δ 7.25 (d, J = 4.5 Hz, 2H, Py-H)

-

δ 3.85 (s, 2H, CH₂N)

13C NMR (126 MHz, CDCl₃):

Industrial Production Considerations

Continuous Flow Synthesis

Scaling the condensation route in a microreactor system (0.5 mm ID) demonstrates:

-

85% conversion at 100°C with 5-minute residence time

-

3.2 kg/day production capacity in bench-scale units

Waste Stream Management

Life-cycle analysis identifies key opportunities:

-

DMF recovery via vacuum distillation (92% efficiency)

-

Halide byproduct precipitation using AgNO₃ (99.8% removal)

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-4-ylmethyl)adamantan-1-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantan-1-yl-pyridin-4-ylmethyl-amine oxides, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

N-(pyridin-4-ylmethyl)adamantan-1-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of advanced materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of N-(pyridin-4-ylmethyl)adamantan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s adamantane moiety provides rigidity and stability, while the pyridine moiety allows for interactions with various biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

The adamantan-1-amine core is frequently modified with aromatic or heteroaromatic substituents. Key analogs include:

Key Observations :

- Pyridine vs. Thiophene/Isoxazole : Pyridine provides basicity and hydrogen-bonding capacity, whereas thiophene or isoxazole introduces sulfur/oxygen heteroatoms for divergent electronic profiles .

- Bifunctional Groups: Compounds like 4o (phenyl + pyridine) show enhanced binding to multiple receptor sites compared to monosubstituted analogs .

Pharmacological and Physicochemical Properties

Physicochemical Data :

- NMR Shifts : Pyridine protons in the target compound resonate at δ 8.5–7.1 ppm (similar to 4o ), while thiophene derivatives show δ 6.5–7.5 ppm .

- Mass Spectrometry : Molecular ion peaks align with calculated values (e.g., m/z 286 for N-[(4-nitrophenyl)methyl]adamantan-1-amine vs. ~287 for the target compound).

Pharmacological Activity :

- Antiviral Potential: Isoxazole analogs (e.g., 9q, 9r) inhibit influenza A M2-S31N by 60–70% at 100 μM , suggesting the target compound may share similar mechanisms due to structural homology.

- Selectivity : Thiophene derivatives (e.g., ) exhibit lower cytotoxicity than halogenated isoxazoles, highlighting substituent-dependent safety profiles .

Q & A

Q. What are the optimal synthetic routes for N-(pyridin-4-ylmethyl)adamantan-1-amine?

Methodological Answer: The compound is typically synthesized via reductive amination. For example:

- React adamantan-1-amine hydrochloride with a pyridine-containing aldehyde (e.g., 4-pyridinecarboxaldehyde) in methanol under reflux (12–24 hours) to form a Schiff base intermediate .

- Reduce the intermediate using NaBH₄ in anhydrous methanol (5 hours, room temperature) to yield the target amine .

Key Variables: - Solvent choice (methanol vs. ethanol/water mixtures) affects reaction kinetics and purity .

- Stoichiometric ratios of NaBH₄ to Schiff base influence yield (typical ratio: 1:1.2) .

Q. How can spectroscopic and chromatographic methods confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify adamantane protons (δ ~1.5–2.2 ppm as multiplets) and pyridyl protons (δ ~7.2–8.5 ppm as doublets) .

- FTIR: Confirm N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

- LCMS: Verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₆H₂₁N₂: 241.17) .

- TLC: Monitor reaction progress using silica gel plates and a UV-active mobile phase (e.g., ethyl acetate:hexane, 3:7) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in adamantane-pyridine derivatives?

Methodological Answer:

Q. What strategies enhance the antimicrobial activity of this compound derivatives?

Methodological Answer:

- Structural Modifications:

- Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the pyridine ring to improve membrane penetration .

- Replace adamantane with substituted analogs (e.g., 3-aminoadamantan-1-ol) to modulate lipophilicity .

- Biological Assays:

- Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC (Minimum Inhibitory Concentration) assays .

Case Study: Adamantane-pyrido[2,3-d]pyrimidine hybrids showed MIC values of 2–8 µg/mL against clinical isolates .

- Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC (Minimum Inhibitory Concentration) assays .

Q. How do solvent polarity and reaction time influence synthetic yield and purity?

Methodological Answer:

- Solvent Effects:

- Methanol increases Schiff base formation rate but may reduce crystallinity vs. ethanol/water .

- Polar aprotic solvents (e.g., DMF) are avoided due to side reactions with NaBH₄ .

- Reaction Time Optimization:

- Prolonged reflux (>24 hours) risks decomposition; monitor via TLC .

Quantitative Data:

- Prolonged reflux (>24 hours) risks decomposition; monitor via TLC .

- Yields drop from 85% to 60% when switching from methanol to ethanol/water .

Q. How can structure-activity relationship (SAR) studies guide the design of novel analogs?

Methodological Answer:

- Scaffold Diversification:

- Computational Tools:

- Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like bacterial dihydrofolate reductase .

Example: N-((1H-tetrazol-5-yl)methyl)adamantan-1-amine showed 88% yield and improved solubility .

- Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like bacterial dihydrofolate reductase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.